

Analytical techniques for 5-Chloro-2-methylpentan-2-ol characterization

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Compound of Interest

Compound Name: 5-Chloro-2-methylpentan-2-ol

Cat. No.: B8642929

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An In-Depth Guide to the Analytical Characterization of **5-Chloro-2-methylpentan-2-ol**

Introduction

5-Chloro-2-methylpentan-2-ol is a halogenated tertiary alcohol with applications as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a hydroxyl group and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure identity, purity, and quality, which are critical parameters in a regulated drug development environment.

This technical guide provides a multi-faceted approach to the analytical characterization of **5-Chloro-2-methylpentan-2-ol**. We will delve into spectroscopic and chromatographic techniques, presenting not just protocols, but the underlying scientific rationale for methodological choices. This document is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for the comprehensive analysis of this compound.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for selecting appropriate analytical conditions, from solvent choice to chromatographic parameters.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ ClO	[1][2]
Molecular Weight	136.62 g/mol	[1][2]
IUPAC Name	5-chloro-2-methylpentan-2-ol	[1]
CAS Number	7712-59-6	[2][3][4]
Predicted pKa	15.15 ± 0.29	[3]
Predicted XLogP3	1.5	[1]

Part 1: Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of individual ¹H and ¹³C nuclei.

Expertise & Experience: For **5-Chloro-2-methylpentan-2-ol**, the key structural features to confirm are the tertiary alcohol (a quaternary carbon with no attached proton but a hydroxyl group), two magnetically equivalent methyl groups attached to this carbon, a three-carbon chain, and the terminal chloromethyl group. The electronegativity of the oxygen and chlorine atoms will cause characteristic downfield shifts for adjacent nuclei.

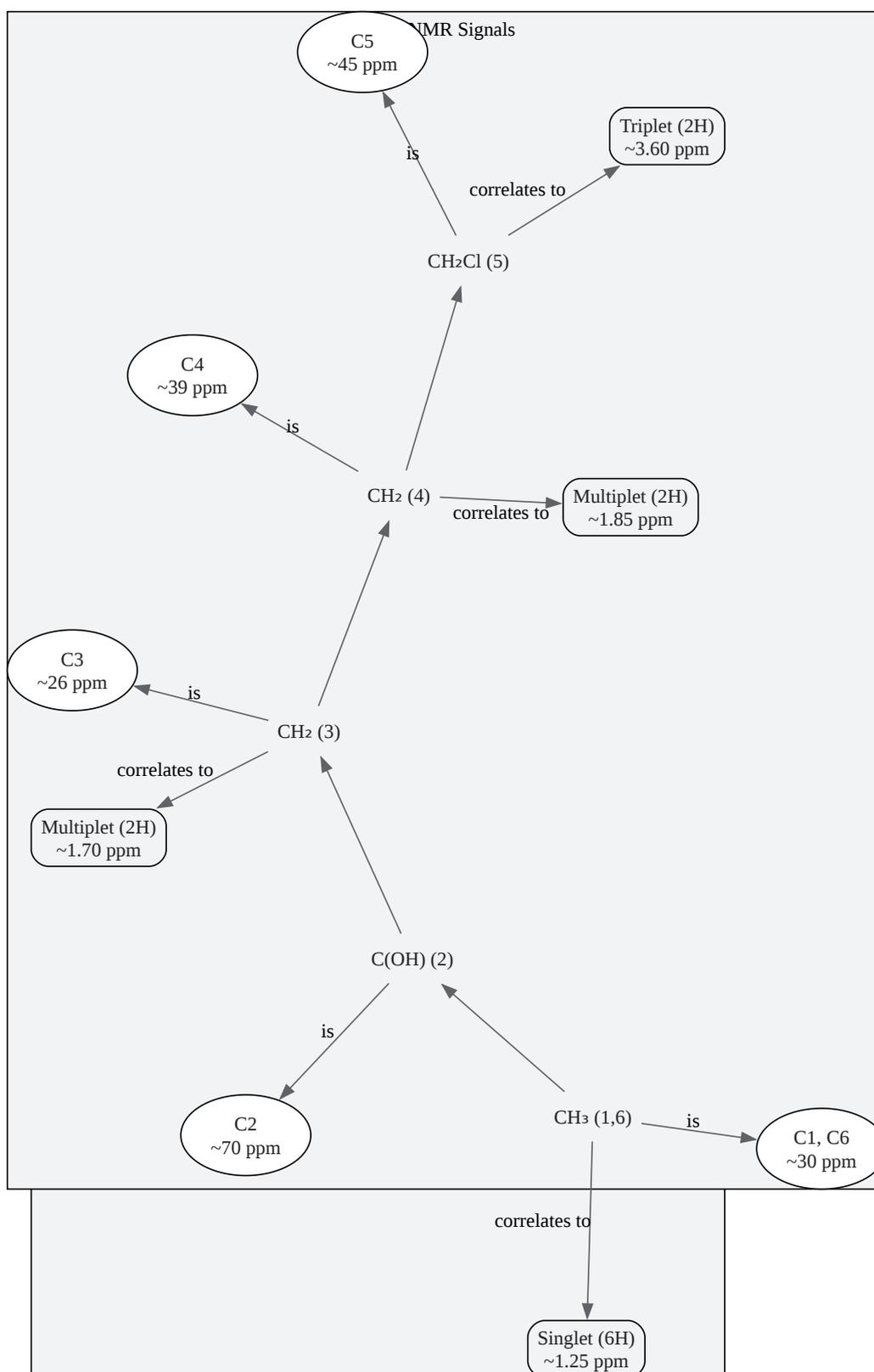
Predicted ¹H and ¹³C NMR Spectral Data:

¹ H Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OH	1.5 - 2.5 (variable)	Singlet (broad)	1H
-CH ₂ -Cl (C5)	3.55 - 3.65	Triplet	2H
-CH ₂ - (C4)	1.80 - 1.90	Multiplet	2H
-CH ₂ - (C3)	1.65 - 1.75	Multiplet	2H
-C(CH ₃) ₂ (C1, C6)	1.20 - 1.30	Singlet	6H

¹³ C Assignment	Predicted Chemical Shift (ppm)
-C(OH)(CH ₃) ₂ (C2)	69 - 72
-CH ₂ -Cl (C5)	44 - 46
-CH ₂ - (C4)	38 - 40
-CH ₂ - (C3)	25 - 27
-C(CH ₃) ₂ (C1, C6)	29 - 31

Note: Predicted shifts are estimates and may vary based on solvent and concentration.

Diagram of Predicted NMR Signal Relationships:



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Caption: Molecular structure and predicted NMR signal relationships.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 10-20 mg of **5-Chloro-2-methylpentan-2-ol** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse (zg30).
 - **Number of Scans:** 16 scans.
 - **Relaxation Delay (d1):** 2 seconds.
 - **Spectral Width:** -2 to 12 ppm.
- **¹³C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled single-pulse with NOE (zgpg30).
 - **Number of Scans:** 1024 scans (or more, as needed for signal-to-noise).
 - **Relaxation Delay (d1):** 2 seconds.
 - **Spectral Width:** -10 to 220 ppm.
- **Data Processing:** Apply Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: For this molecule, the key absorptions will be the broad O-H stretch from the alcohol, C-O stretch, C-H stretches from the alkyl chain, and the C-Cl stretch. The presence of a halogenated alcohol functional group can be readily confirmed.[5]

Characteristic FTIR Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Alcohol	O-H Stretch	3500 - 3200	Strong, Broad
Alkane	C-H Stretch	2980 - 2850	Strong
Alcohol	C-O Stretch	1260 - 1050	Strong
Alkyl Halide	C-Cl Stretch	850 - 550	Strong

Source:[6][7]

Experimental Protocol: FTIR Data Acquisition (ATR Method)

- **Sample Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
- **Sample Analysis:** Place a small drop of neat **5-Chloro-2-methylpentan-2-ol** directly onto the ATR crystal.
- **Data Acquisition:** Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: The molecular ion (M^+) peak should be observable, although it may be weak for alcohols.[8] A key diagnostic feature will be the isotopic pattern of the chlorine atom: the presence of ^{35}Cl and ^{37}Cl in an approximate 3:1 natural abundance will result in two molecular ion peaks (M^+ and $M+2$) separated by two mass units, with the $M+2$ peak having about one-third the intensity of the M^+ peak. Common fragmentation pathways for alcohols include dehydration (loss of H_2O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[8][9]

Predicted Mass Fragments:

m/z Value	Identity	Fragmentation Pathway
136/138	$[\text{C}_6\text{H}_{13}\text{ClO}]^+$	Molecular Ion (M^+ , $M+2$)
118/120	$[\text{C}_6\text{H}_{11}\text{Cl}]^+$	Loss of H_2O (Dehydration)
101	$[\text{C}_4\text{H}_8\text{ClO}]^+$	Loss of a methyl radical
73	$[\text{C}_4\text{H}_9\text{O}]^+$	Alpha-cleavage (loss of chloropropyl radical)
59	$[\text{C}_3\text{H}_7\text{O}]^+$	Cleavage of C2-C3 bond

Note: The presence of chlorine will result in an $M+2$ peak for all chlorine-containing fragments.

Experimental Protocol: GC-MS Analysis

Due to the volatility of **5-Chloro-2-methylpentan-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its MS analysis. The GC separates the analyte from any impurities before it enters the mass spectrometer.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC-MS Parameters:

- GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL with a split ratio of 50:1.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- MS Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the peak corresponding to **5-Chloro-2-methylpentan-2-ol** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Part 2: Purity and Quantitative Analysis via Chromatographic Techniques

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC)

GC is an ideal technique for the purity analysis of volatile and thermally stable compounds like **5-Chloro-2-methylpentan-2-ol**.

Expertise & Experience: The choice of stationary phase is critical. A mid-polarity column (e.g., containing a phenyl or cyanopropyl functionalized polysiloxane) often provides the best selectivity for separating halogenated and oxygenated compounds from non-polar hydrocarbon impurities. A Flame Ionization Detector (FID) is suitable for quantitative analysis due to its wide linear range and high sensitivity to organic compounds.^{[10][11]}

Diagram of GC Workflow:



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Caption: General workflow for Gas Chromatography analysis.

Experimental Protocol: GC-FID for Purity Analysis

Parameter	Recommended Condition
Instrument	Gas Chromatograph with FID
Column	30m x 0.32mm ID, 0.5 μ m film thickness (e.g., DB-624 or equivalent)
Carrier Gas	Helium or Hydrogen, constant flow
Inlet Temperature	250 $^{\circ}$ C
Injection Volume	1.0 μ L (Split 50:1)
Oven Program	60 $^{\circ}$ C (hold 2 min), ramp 15 $^{\circ}$ C/min to 240 $^{\circ}$ C (hold 5 min)
Detector	FID
Detector Temp.	280 $^{\circ}$ C
Sample Prep.	~5 mg/mL in Methanol or Isopropanol

Trustworthiness: This protocol is a self-validating system. System suitability should be checked before analysis by injecting a standard solution to verify resolution, peak shape, and reproducibility. Purity is typically calculated using the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, relative response factors should be determined.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for this analyte, HPLC can be a valuable tool, especially for analyzing non-volatile impurities or degradation products.

Expertise & Experience: As a polar aliphatic compound with no strong chromophore, **5-Chloro-2-methylpentan-2-ol** presents challenges for standard reversed-phase HPLC with UV detection.^{[12][13]} Detection at low wavelengths (e.g., < 210 nm) is possible but may lack specificity. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Alternatively, derivatization with a UV-active agent could be employed for sensitive quantification. For separation, a C18 column can be used, but retention may be minimal. Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining highly polar analytes.^[14]

Experimental Protocol: RP-HPLC with RI Detection

Parameter	Recommended Condition
Instrument	HPLC with Refractive Index (RI) Detector
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temp.	35 °C
Detector	RI Detector (maintained at a stable temperature, e.g., 35 °C)
Injection Volume	20 µL
Sample Prep.	~10 mg/mL in mobile phase

Causality Behind Choices: An isocratic mobile phase is chosen because RI detectors are highly sensitive to changes in mobile phase composition, making gradient elution impractical. The column and detector are thermostatted to minimize baseline drift in the RI signal.

Part 3: Ensuring Method Reliability

Analytical Method Validation

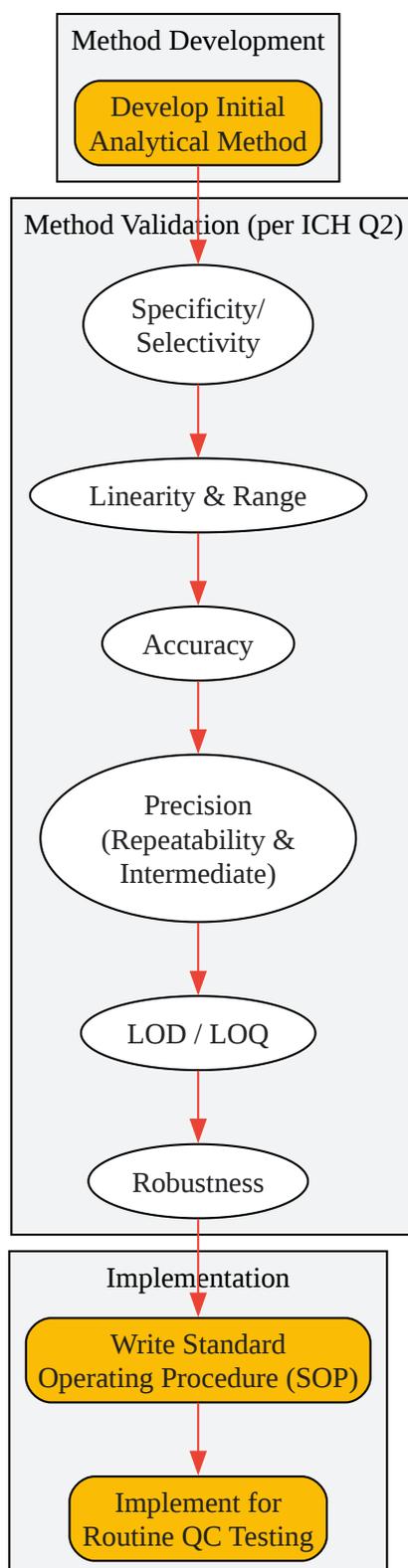
For use in drug development and quality control, any analytical method must be validated to ensure it is fit for its intended purpose.[15][16] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific substance.

Authoritative Grounding: The validation of analytical procedures is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[17]

Key Validation Parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[18]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[17]
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Diagram of Method Validation Workflow:



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Caption: Logical workflow for analytical method validation.

Conclusion

The comprehensive characterization of **5-Chloro-2-methylpentan-2-ol** requires an orthogonal approach, leveraging multiple analytical techniques. NMR, IR, and MS provide definitive structural confirmation, each offering unique and complementary information. Chromatographic methods, particularly GC-FID, are essential for assessing purity and quantifying the compound with high accuracy. The protocols and insights provided in this guide serve as a robust starting point for developing and validating methods for the analysis of this important chemical intermediate, ensuring data integrity and product quality in research and manufacturing environments.

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